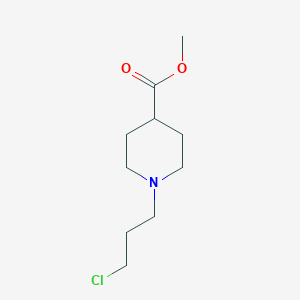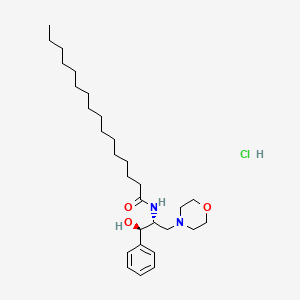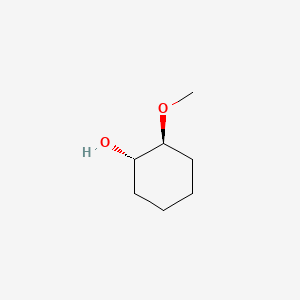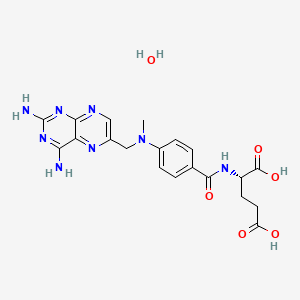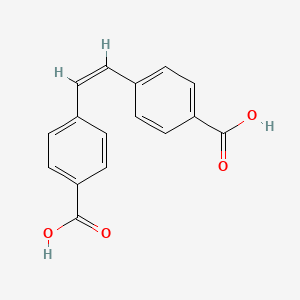
1-Bromo-1,1,2-trideuteriopentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 1-Bromo-1,1,2-trideuteriopentadecane often involves regiospecific bromination reactions where bromine atoms are introduced into specific positions of organic substrates. For example, bromination of tricyclo[4.3.1.12,5]undecane yielded exclusively the 1-bromo derivative, determined through deuterium isotope effects on NMR signals, highlighting the precision required in such synthesis processes (Inamoto et al., 1978).
Molecular Structure Analysis
The molecular structure of bromo-substituted compounds is often elucidated using techniques such as NMR spectroscopy, which can be influenced by the presence of deuterium atoms. The regiospecific bromination mentioned earlier provides insight into the reactivity and structural determination of such compounds, showcasing the importance of precise substitution patterns for structural analysis.
Chemical Reactions and Properties
Bromo-substituted compounds can participate in various chemical reactions, including ring expansions and insertion reactions. For example, the treatment of 1-bromo-2,3,4,5-tetraethylalumole with alkyne molecules led to the formation of a product with a complex ring structure, demonstrating the reactivity of bromo-substituted compounds in forming larger, more complex structures (T. Agou et al., 2015).
Applications De Recherche Scientifique
Environmental Impact of Brominated Compounds
Brominated compounds, such as 2,4,6-Tribromophenol, are widely studied for their environmental presence and impact due to their usage in various industrial applications, including as intermediates in the synthesis of flame retardants. These compounds have been identified in both abiotic and biotic environments and are of concern due to their persistence and potential toxic effects. The environmental concentrations, toxicokinetics, and toxicodynamics of such compounds are crucial areas of study to understand their behavior and impact on ecosystems and human health (Koch & Sures, 2018).
Atmospheric Chemistry of Brominated Flame Retardants
The atmospheric relevance of brominated compounds, particularly bromoform (CHBr3), is significant due to its contribution as a source of atmospheric organic bromine. The sea-to-air flux of bromoform, primarily originating from macroalgal and planktonic sources, influences the atmospheric chemistry, including ozone depletion. Research in this area aims to understand the global source strength, oceanic emissions, and atmospheric degradation pathways of bromoform and related compounds (Quack & Wallace, 2003).
Toxicology and Health Effects
The toxicology and health effects of brominated flame retardants, including novel brominated flame retardants (NBFRs), are of growing concern. These compounds are used in consumer goods to reduce fire risks but pose potential health hazards due to their persistence and bioaccumulation. Research efforts focus on understanding the occurrence, environmental fate, and toxicity of these compounds, with a significant emphasis on identifying knowledge gaps and developing methods for comprehensive analysis and assessment of their health impacts (Zuiderveen, Slootweg, & de Boer, 2020).
Mécanisme D'action
Target of Action
1-Bromo-1,1,2-trideuteriopentadecane is a brominated alkane compound. The primary targets of this compound are carbon-hydrogen bonds, specifically those adjacent to a double bond, known as the allylic position . The compound’s action involves the substitution of a hydrogen atom at the allylic position with a bromine atom .
Mode of Action
The compound interacts with its targets through a process known as electrophilic substitution . This process involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound’s action affects the biochemical pathways involving the formation and breaking of carbon-hydrogen and carbon-bromine bonds . The overall process involves several simultaneous bond formations and breakages. The base begins to form a bond to the hydrogen, the carbon–hydrogen bond begins to break, the carbon-bromine bond also begins to break, and the pi bond begins to form .
Result of Action
The result of the compound’s action is the substitution of a hydrogen atom at the allylic position with a bromine atom, leading to the formation of a brominated alkene . This can significantly alter the chemical properties of the original molecule, including its reactivity and stability .
Action Environment
The action of 1-Bromo-1,1,2-trideuteriopentadecane can be influenced by various environmental factors. For instance, the presence of light can enhance the reaction . Moreover, the compound’s stability and efficacy can be affected by temperature, pH, and the presence of other chemical species in the environment.
Propriétés
IUPAC Name |
1-bromo-1,1,2-trideuteriopentadecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-15H2,1H3/i14D,15D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOTZBXSNOGCIF-JDMZEJSBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CCCCCCCCCCCCC)C([2H])([2H])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-1,1,2-trideuteriopentadecane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


